molecular formula C16H11N3OS B4501817 2-PHENYL-6-(THIOPHEN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE

2-PHENYL-6-(THIOPHEN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE

Cat. No.: B4501817
M. Wt: 293.3 g/mol
InChI Key: UUYOCHUHVNWETF-UHFFFAOYSA-N
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Description

2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, noted for its close resemblance to purine bases, which allows it to interact with a wide array of biological targets . This specific derivative is of significant interest for researchers investigating kinase inhibition, as this structural class has yielded potent inhibitors of cyclin-dependent kinases (CDK2) and other key kinases implicated in cancer cell proliferation . Furthermore, the pyrazolo[3,4-b]pyridine scaffold has demonstrated substantial potential in other therapeutic areas, including the development of anti-diabetic agents through the inhibition of the α-amylase enzyme . The incorporation of the biaryl thiophene moiety in this compound enhances its structural diversity, making it a versatile intermediate for further derivatization via cross-coupling reactions or as a core structure for screening against novel targets . This compound is provided for research purposes to support the development of new therapeutic candidates for oncology, metabolic disorders, and beyond.

Properties

IUPAC Name

2-phenyl-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c20-16-12-8-9-13(14-7-4-10-21-14)17-15(12)18-19(16)11-5-2-1-3-6-11/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYOCHUHVNWETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of several derivatives based on 2-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-one, which were evaluated for their antifungal activity against various pathogens. The results indicated that some compounds showed inhibition zones comparable to standard antifungal agents, suggesting their potential as new antifungal agents in clinical settings .

Anticancer Properties
Another critical application is in the field of oncology. Compounds derived from pyrazolo[3,4-b]pyridine structures have been investigated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown selective cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

CNS Activity
The compound has also been studied for its central nervous system (CNS) activities. Some derivatives have displayed anxiolytic and antidepressant-like effects in animal models. Research indicates that these compounds may act on serotonin and dopamine receptors, making them candidates for further investigation as potential treatments for mood disorders .

Agrochemicals

Fungicidal Activity
The compound's derivatives have been explored for their fungicidal properties against agricultural pathogens. A study reported that specific derivatives exhibited significant activity against Fusarium oxysporum , a common plant pathogen. The efficacy was comparable to established fungicides, indicating the potential for these compounds in crop protection .

Herbicidal Potential
In addition to fungicidal activity, some studies have suggested that pyrazolo[3,4-b]pyridine derivatives could serve as herbicides. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for developing new herbicides that target resistant weed species .

Materials Science

Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has shown that incorporating 2-phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one into organic photovoltaic devices can enhance charge transport properties and overall device efficiency .

Sensors
Due to their electrochemical properties, these compounds are also being investigated as materials for sensors. Their ability to undergo redox reactions can be harnessed in the development of sensors for detecting environmental pollutants or biological markers .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial AgentsComparable efficacy to standard antifungals
Anticancer CompoundsSelective cytotoxicity against cancer cell lines
CNS ActivityAnxiolytic effects observed in animal models
AgrochemicalsFungicidesSignificant activity against Fusarium oxysporum
HerbicidesPotential targets for resistant weed species
Materials ScienceOrganic ElectronicsEnhanced charge transport in photovoltaic devices
SensorsEffective detection capabilities due to redox reactions

Case Studies

Case Study 1: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal properties of synthesized derivatives of this compound against Fusarium oxysporum . The study utilized agar diffusion methods to measure inhibition zones and compared results with standard antifungal treatments.

Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of selected pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent response with IC50 values lower than those of conventional chemotherapeutics.

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can form organosulphur radicals, which play a role in its biological activity . It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Core Heterocyclic Systems and Substituents

The compound’s activity and applications are influenced by its pyrazolo[3,4-b]pyridinone core and substituents. Below is a comparison with structurally analogous compounds:

Compound Name Core Structure Substituents Key Applications Notable Properties
2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (Target) Pyrazolo[3,4-b]pyridinone Phenyl (C₆H₅), Thiophen-2-yl (C₄H₃S) Anticancer, anti-inflammatory, organic semiconductors Enhanced π-conjugation due to fused rings; thiophene improves charge transport
1-Phenyl-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one Pyridazine Sulfanyl (S-) linker, thiophen-2-yl Anti-inflammatory, conductive polymers Pyridazine core offers distinct electronic properties; sulfanyl group aids solubility
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione Pyrimidine Pyridin-3-yl, thione (C=S) Enzyme inhibition, antimicrobial agents Thione group enhances metal-binding capacity; pyridine substituent modulates polarity
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine Methyl (CH₃) Anticancer agents Methyl groups increase lipophilicity; thiazole core improves metabolic stability
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone Chloro (Cl), phenyl Intermediate in drug synthesis Chlorine atom enhances electrophilicity; phenyl stabilizes aromatic interactions

Biological Activity

2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors such as hydrazines and aromatic aldehydes. The reaction conditions often include refluxing in solvents like ethanol or dimethyl sulfoxide (DMSO) under catalytic conditions. The final product can be characterized using various spectroscopic techniques including NMR and IR spectroscopy.

Antiproliferative Effects

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer).
    CompoundCell LineIC50 (µM)Mechanism of Action
    This compoundMV4-115.0Induction of apoptosis via PARP cleavage
    This compoundK5627.5Activation of caspase pathways
    This compoundMCF-76.0Inhibition of PCNA expression

The compound has been shown to induce apoptosis through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase cascades .

Antimicrobial Activity

Beyond its anticancer properties, this compound has demonstrated antimicrobial activity against Mycobacterium tuberculosis. The structure-function relationship studies suggest that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold enhance its efficacy against bacterial strains.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of a series of pyrazolo[3,4-b]pyridines including our compound of interest. The results indicated that compounds with electron-withdrawing groups at the 4-position exhibited enhanced antiproliferative effects compared to those with electron-donating groups .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial potential against M. tuberculosis. The study utilized in vitro assays to determine the Minimum Inhibitory Concentration (MIC) for various derivatives. The results highlighted that modifications at the C(5) position significantly increased potency against the H37Rv strain .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-phenyl-6-(thiophen-2-yl)pyrazolo[3,4-b]pyridin-3-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step planning, including temperature control (e.g., reflux conditions for cyclization), solvent selection (polar aprotic solvents for nucleophilic substitutions), and purification techniques like silica column chromatography with gradients of CH₂Cl₂/hexanes . Intermediate characterization via TLC and GC ensures reaction progress . For analogous heterocycles, coupling reactions with thiourea or triazole derivatives under controlled conditions (e.g., 80–100°C) enhance regioselectivity .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming substituent positions and tautomeric forms. For example, aromatic protons in thiophene and pyridine rings show distinct splitting patterns (δ 7.20–8.70 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N–H stretches (~3200 cm⁻¹) in the pyridinone core .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystal packing and physicochemical properties of this compound?

  • Methodological Answer : Hydrogen bonding networks, analyzed via graph set theory, dictate crystal packing and stability. For pyridinone derivatives, the carbonyl oxygen often acts as a hydrogen bond acceptor, forming R₂²(8) motifs with adjacent N–H groups. Single-crystal XRD (refined via SHELXL) reveals intermolecular interactions affecting solubility and melting points .

Q. What strategies can resolve contradictions between computational predictions and experimental data (e.g., NMR vs. XRD) regarding molecular conformation?

  • Methodological Answer :
  • Dynamic Effects in Solution : NMR captures time-averaged conformations, while XRD provides static solid-state snapshots. Use DFT calculations (e.g., B3LYP/6-31G*) to model solution-phase equilibria and compare with XRD-derived geometries .
  • Tautomerism Analysis : Variable-temperature NMR or isotopic labeling distinguishes tautomeric forms (e.g., keto-enol equilibria) .

Q. How to design structure-activity relationship (SAR) studies for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the phenyl or thiophene rings (e.g., electron-withdrawing groups for enhanced π-stacking) and assess bioactivity .
  • In Silico Screening : Docking studies (AutoDock Vina) against targets like kinases or GPCRs predict binding modes. Validate with enzymatic assays (e.g., IC₅₀ determination) .

Q. What are the challenges in determining the tautomeric forms of pyrazolo[3,4-b]pyridin-3-one derivatives, and how can they be addressed?

  • Methodological Answer : Tautomeric equilibria (e.g., 1H vs. 3H pyridinone forms) complicate structural assignments. Strategies include:
  • Solid-State NMR : Differentiates tautomers via ¹⁵N chemical shifts.
  • XRD with Hirshfeld Analysis : Quantifies hydrogen-bonding preferences stabilizing specific tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-PHENYL-6-(THIOPHEN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Reactant of Route 2
Reactant of Route 2
2-PHENYL-6-(THIOPHEN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE

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